molecular formula C21H32N2O8 B112176 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid CAS No. 187960-74-3

3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid

Cat. No.: B112176
CAS No.: 187960-74-3
M. Wt: 440.5 g/mol
InChI Key: HOQVHRMJXLYZNT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid typically involves the reaction of 3,5-dihydroxybenzoic acid with 2-(Boc-amino)ethanol under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid involves its interaction with specific molecular targets. The Boc-protected amino groups can be deprotected under acidic conditions, allowing the compound to interact with various enzymes and receptors. This interaction can modulate biochemical pathways and exert specific biological effects .

Comparison with Similar Compounds

    3,5-Dihydroxybenzoic acid: A precursor in the synthesis of 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid.

    2-(Boc-amino)ethanol: Another precursor used in the synthesis.

    3,5-Bis[2-(amino)ethoxy]-benzoic acid: A similar compound without the Boc-protection.

Uniqueness: this compound is unique due to its Boc-protected amino groups, which provide stability and allow for selective deprotection under specific conditions. This makes it a valuable reagent in synthetic chemistry and biochemical research .

Properties

IUPAC Name

3,5-bis[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O8/c1-20(2,3)30-18(26)22-7-9-28-15-11-14(17(24)25)12-16(13-15)29-10-8-23-19(27)31-21(4,5)6/h11-13H,7-10H2,1-6H3,(H,22,26)(H,23,27)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQVHRMJXLYZNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC(=CC(=C1)C(=O)O)OCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452385
Record name 3,5-Bis{2-[(tert-butoxycarbonyl)amino]ethoxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187960-74-3
Record name 3,5-Bis{2-[(tert-butoxycarbonyl)amino]ethoxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid

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